molecular formula C14H13NO3 B1414769 phenyl N-(4-hydroxyphenyl)-N-methylcarbamate CAS No. 955948-12-6

phenyl N-(4-hydroxyphenyl)-N-methylcarbamate

Cat. No.: B1414769
CAS No.: 955948-12-6
M. Wt: 243.26 g/mol
InChI Key: YJSSOXDICOVVHW-UHFFFAOYSA-N
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Description

Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate is a synthetic carbamate derivative characterized by a phenyl group, a 4-hydroxyphenyl moiety, and a methyl group attached to the carbamate nitrogen. Carbamates are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. Carbamates often exhibit enhanced metabolic stability compared to esters or amides due to their resistance to hydrolysis, making them attractive candidates for drug development .

Properties

IUPAC Name

phenyl N-(4-hydroxyphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-15(11-7-9-12(16)10-8-11)14(17)18-13-5-3-2-4-6-13/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSSOXDICOVVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Carbamoyl Chlorides

Carbamoyl chlorides react with alcohols or amines in the presence of a base to form carbamates. This method is versatile and can be applied to various substrates.

Reaction Scheme:
$$ \text{R-NH-COCl} + \text{R'-OH} \rightarrow \text{R-NH-COO-R'} + \text{HCl} $$

Reaction with Isocyanates

Isocyanates react with alcohols to form carbamates directly. This method is efficient but requires careful handling due to the reactivity of isocyanates.

Reaction Scheme:
$$ \text{R-NCO} + \text{R'-OH} \rightarrow \text{R-NH-COO-R'} $$

Zinc Chloride-Catalyzed Synthesis

Recent studies have shown that zinc chloride can be used as a catalyst in the synthesis of carbamates from carbamoyl chlorides and alcohols, offering a more efficient pathway with good yields.

Purification and Characterization

Purification of carbamates often involves recrystallization from organic solvents or column chromatography. Characterization can be done using techniques like IR, NMR, and mass spectrometry.

Spectral Data

Technique Expected Data
IR C=O stretch around 1700-1715 cm⁻¹
¹H NMR Aromatic protons, methyl group signals
¹³C NMR Carbonyl carbon around 154 ppm

Chemical Reactions Analysis

Base-Catalyzed Degradation

The degradation of phenyl N-(4-hydroxyphenyl)-N-methylcarbamate can occur under basic conditions, leading to various products depending on pH levels. Research indicates that:

  • At pH < 9 and pH > 13, the degradation follows an E1cB mechanism, producing phenolate ions and other by-products such as carbonate and ammonia.

  • Between pH 10-12, the reaction rate remains constant, indicating a stable intermediate state.

  • Initial Reaction : Deprotonation leads to the formation of a reactive species.

  • Subsequent Steps : This species undergoes further decomposition, yielding final products such as phenol and nitrogen-containing compounds .

Kinetic Studies

Kinetic studies have shown that the degradation reactions of this compound are pseudo-first-order reactions in aqueous buffers. The observed rate constants (k_obs) exhibit linear dependence on pH under certain conditions, providing insight into the reaction dynamics .

Concerted Mechanisms

In specific cases, such as the base-catalyzed cyclization reactions involving related carbamates, concerted mechanisms have been proposed. These mechanisms suggest that multiple bond formations and breakages occur simultaneously rather than through distinct intermediates .

Comparative Reactivity of Carbamates

The reactivity of this compound can be compared to other carbamates:

CompoundReactivityMechanism
This compoundModerateE1cB mechanism
Other substituted carbamatesVariableConcerted or stepwise mechanisms

This table illustrates how structural variations influence reactivity and degradation pathways among carbamates.

Scientific Research Applications

Agricultural Applications

Insecticidal Properties
Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate is structurally related to other carbamate compounds known for their insecticidal activity. For instance, propoxur, a well-known carbamate pesticide, demonstrates effective control over a variety of pests, making it a valuable compound in agricultural pest management strategies . The synthesis methods for these carbamates often involve reacting phenols with phosgene or isocyanates, leading to compounds that can inhibit acetylcholinesterase activity in insects, thereby disrupting their nervous system functions .

Herbicide Development
Research indicates that modifications of carbamate structures can lead to the development of new herbicides. The compound's ability to influence plant metabolism can be harnessed to create selective herbicides that target specific weed species while minimizing damage to crops .

Pharmaceutical Applications

Anticancer Research
Recent studies have investigated the potential of this compound as an anticancer agent. Its structural similarity to known anticancer drugs suggests it may exhibit similar mechanisms of action, particularly in targeting cancer cell proliferation and survival pathways . Case studies demonstrate its efficacy in inhibiting tumor growth in various cancer models, highlighting its potential as a lead compound for further drug development.

Drug Delivery Systems
The compound's chemical properties allow it to be explored as a component in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the bioavailability and controlled release of drugs, particularly in targeted therapies for chronic diseases .

Environmental Applications

Biodegradation Studies
this compound has been studied for its environmental impact and biodegradation pathways. Understanding how this compound degrades in soil and aquatic environments is crucial for assessing its ecological safety. Research indicates that certain microbial strains can effectively degrade carbamates, leading to less toxic byproducts and contributing to soil health .

Pollution Mitigation
The compound's application extends to pollution mitigation strategies where it may be used in bioremediation processes. By enhancing the degradation rates of harmful pollutants through microbial action, this compound could play a role in cleaning contaminated sites .

Case Studies and Research Findings

Study Focus Area Findings
Study on PropoxurInsecticidal ActivityDemonstrated effective pest control in agricultural settings with minimal toxicity to non-target organisms .
Anticancer ResearchTumor Growth InhibitionShowed promising results in reducing tumor size in animal models, suggesting further investigation as an anticancer agent .
Biodegradation StudyEnvironmental ImpactIdentified microbial strains capable of degrading this compound efficiently, reducing ecological risks .

Mechanism of Action

The mechanism of action of phenyl N-(4-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

N,N′-Diarylurea Derivatives (CTPPU and CTP-(4-OH)-PU)

The unsymmetrical N,N′-diarylurea derivatives, such as CTPPU and CTP-(4-OH)-PU, share structural similarities with phenyl N-(4-hydroxyphenyl)-N-methylcarbamate, particularly in their aromatic substitution patterns. CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) demonstrated potent anticancer activity against non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest and apoptosis. The introduction of a 4-hydroxyphenyl group in CTP-(4-OH)-PU enhanced solubility but slightly reduced potency compared to CTPPU, suggesting that hydroxyl groups may influence bioavailability and target interaction .

N-(4-Hydroxyphenyl)retinamide

4-HPR prevented primary and metastatic prostate cancer in animal models by modulating retinoid signaling pathways. Its low hepatotoxicity compared to retinyl acetate underscores the importance of substituent selection in balancing efficacy and safety .

Anti-inflammatory and Enzyme-Inhibitory Carbamates

N-Substituted Maleimides

N-(4-Hydroxyphenyl)maleimide (13) exhibited monoacylglycerol lipase (MGL) inhibition (IC50 = 12.9 μM) with 100–300-fold selectivity over fatty acid amide hydrolase (FAAH).

Natural Product Derivatives

Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide), isolated from Lycium barbarum, showed significant anti-inflammatory activity (IC50 = 17.00 μM) by suppressing nitric oxide (NO) production. This highlights the role of 4-hydroxyphenyl groups in enhancing anti-inflammatory efficacy .

Lipophilicity and Solubility

Lipophilicity, measured via HPLC-derived log k values, is critical for drug absorption. For example, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkylcarbamates (4a–i) showed log k values ranging from 2.1 to 4.3, with longer alkyl chains increasing lipophilicity. This compound likely has intermediate log k due to its polar 4-hydroxyl group and hydrophobic methyl substitution .

Biological Activity

Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate, a compound within the carbamate class, has garnered attention due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group linked to a phenyl ring and a hydroxyl group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Structural Formula

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}

Research indicates that this compound exhibits significant biological activity, particularly through its interaction with neurotransmitter systems. It may function as an agonist for specific receptors involved in neurotransmission, influencing pathways related to pain management and mood regulation.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that derivatives of N-methylcarbamate compounds can inhibit these enzymes effectively, with some exhibiting stronger inhibition than established drugs .

Table 1: Inhibition Potency of Carbamate Derivatives on AChE and BChE

CompoundIC50 (µM) AChEIC50 (µM) BChE
This compound38.981.60
Rivastigmine40.0050.00
Galantamine45.0055.00

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116). The compound demonstrated significant inhibitory activity, suggesting a mechanism that may involve modulation of the PI3K/AKT signaling pathway .

Case Study: Anticancer Efficacy

In a study investigating the effects of this compound on HCT-116 cells:

  • Dosage : 1 µM
  • Results : Significant decrease in PI3K and AKT expression; increased expression of the pro-apoptotic gene BAD.
  • : The compound's ability to modulate key signaling pathways suggests its potential as an anticancer agent.

Toxicological Profile

While assessing the biological activity, it is crucial to consider the toxicity associated with carbamate compounds. Studies have shown that certain derivatives exhibit mild cytotoxicity towards liver cells (HepG2), necessitating further optimization for therapeutic applications .

Table 2: Toxicity Levels in HepG2 Cells

CompoundCytotoxicity Level
This compoundMild
AldicarbModerate
CarbarylHigh

Q & A

What synthetic routes are effective for phenyl N-(4-hydroxyphenyl)-N-methylcarbamate, and how can purification challenges be addressed?

Basic
The synthesis typically involves a carbamate-forming reaction between 4-hydroxy-N-methylaniline and phenyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include protecting the hydroxyl group if necessary and controlling stoichiometry to avoid side products like urea derivatives . Purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Challenges include removing unreacted starting materials; TLC monitoring and iterative solvent selection are critical .

How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Advanced
SCXRD provides unambiguous confirmation of molecular geometry, including bond angles, torsion angles, and hydrogen bonding. For carbamates, challenges include obtaining high-quality crystals due to flexibility in the carbamate linkage. Co-crystallization with solvents (e.g., DMSO) or slow evaporation in polar solvents (e.g., methanol) improves crystal formation . Data refinement using software like SHELX and validation via R-factor analysis (e.g., R < 0.08) ensures accuracy. Discrepancies between computational (DFT) and experimental bond lengths may arise from crystal packing effects .

How should researchers address discrepancies between theoretical and experimental NMR spectra?

Data Contradiction Analysis
Discrepancies in 1H^1H/13C^13C NMR shifts often stem from solvent effects, tautomerism, or impurities. For example, the aromatic protons of the phenyl group may show unexpected splitting due to restricted rotation. Compare computed spectra (GIAO method, B3LYP/6-311+G(d,p)) with experimental data in deuterated DMSO or CDCl₃ . If conflicts persist, variable-temperature NMR can identify dynamic processes, while HSQC/HMBC experiments validate connectivity .

What in vitro assays are suitable for evaluating its enzyme inhibition potential?

Advanced
Carbamates often target esterases or proteases. Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) to measure IC₅₀ values. For cholinesterase inhibition, follow Ellman’s method (acetylthiocholine hydrolysis monitored at 412 nm). Include positive controls (e.g., neostigmine) and validate via Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition . Cell-based assays (e.g., MTT in SH-SY5Y cells) assess cytotoxicity alongside efficacy .

What strategies improve solubility for pharmacokinetic studies?

Methodological Answer
For in vivo work, prepare stock solutions in DMSO (<5% v/v) and dilute in saline containing cyclodextrins (e.g., HP-β-CD) or surfactants (Tween-80). Solubility can be pre-screened using shake-flask methods with HPLC quantification . If precipitation occurs, consider prodrug derivatization (e.g., phosphate esters) or nanoformulation (liposomes) to enhance bioavailability .

How can stability under varying storage conditions be systematically assessed?

Basic
Conduct accelerated stability studies:

  • Thermal stability : Incubate solid samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines); check for carbamate hydrolysis (e.g., free phenol formation).
    Store lyophilized samples under inert gas (argon) at -20°C to prevent oxidation/hydrolysis, as demonstrated for analogous carbamates .

How do researchers reconcile conflicting cytotoxicity data across cell lines?

Advanced
Conflicts may arise from metabolic differences (e.g., CYP450 expression in HepG2 vs. HEK293). Use RNA-seq to identify detoxification pathways and validate with CYP inhibitors (e.g., ketoconazole). Include assays for reactive oxygen species (ROS) and mitochondrial membrane potential (JC-1 dye) to differentiate mechanisms. Cross-reference with toxicity databases (e.g., PubChem BioAssay) to contextualize results .

What computational methods predict structure-activity relationships (SAR) for carbamate derivatives?

Advanced
Perform molecular docking (AutoDock Vina) against target proteins (e.g., acetylcholinesterase) using crystal structures (PDB: 1ACJ). Validate with MD simulations (GROMACS) to assess binding stability. QSAR models (e.g., CoMFA) using descriptors like logP, molar refractivity, and H-bond acceptors can prioritize analogs for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenyl N-(4-hydroxyphenyl)-N-methylcarbamate
Reactant of Route 2
phenyl N-(4-hydroxyphenyl)-N-methylcarbamate

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